molecular formula C17H12ClN3OS2 B2880902 5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-96-4

5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Número de catálogo: B2880902
Número CAS: 941927-96-4
Peso molecular: 373.87
Clave InChI: CSGOQGXMCDFNNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused thiazole-pyridazine core. Key structural features include:

  • Position 5: A 2-chlorobenzyl group, which introduces electron-withdrawing effects and steric bulk.
  • Position 2: A methyl substituent, contributing to hydrophobicity.

Synthesis typically involves refluxing intermediates with hydrazine hydrate, as described for analogous compounds in and .

Propiedades

IUPAC Name

5-[(2-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGOQGXMCDFNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Mode of Action

The compound’s mode of action is likely related to its photocatalytic properties. Thiazolo[5,4-d]thiazole heterocycles, which are part of the compound’s structure, have been shown to play a role in photocatalysis. Photocatalysis involves the absorption of light by the compound, leading to the generation of electron-hole pairs. These can then participate in various chemical reactions.

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, in the case of photocatalysis, the generated electron-hole pairs can react with other molecules, leading to their oxidation or reduction. This can affect a variety of biochemical pathways, depending on the specific molecules involved.

Result of Action

The result of the compound’s action can vary depending on the specific targets and pathways involved. In the case of photocatalysis, the compound can facilitate various chemical reactions, leading to the production of new molecules. This can have various molecular and cellular effects, depending on the specific reactions involved.

Actividad Biológica

5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound belonging to the class of thiazolo[4,5-d]pyridazine derivatives. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological activities, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused to a pyridazine core, with substituents including a chlorobenzyl group and a thiophene moiety. The molecular formula is C14H12ClN3SC_{14}H_{12}ClN_{3}S with a molecular weight of approximately 303.8 g/mol. This structure allows for various chemical reactivity patterns typical of heterocyclic compounds, including electrophilic substitutions and nucleophilic additions.

Synthesis

The synthesis of thiazolo[4,5-d]pyridazine derivatives typically involves reactions between thiazole derivatives and hydrazine or other nucleophiles. For instance, compounds similar to this compound have been synthesized with yields ranging from 78% to 87% through various methodologies involving methyl 5-benzoyl derivatives and hydrazine .

Antimicrobial Activity

Research indicates that thiazolo[4,5-d]pyridazine derivatives exhibit significant antimicrobial activities. For example, related compounds have shown promising results against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall below 0.21 μM, indicating potent activity . The presence of electron-withdrawing groups in the benzyl moiety generally enhances antibacterial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). These studies utilized the MTT assay to assess cell viability, revealing that certain derivatives exhibit significant cytotoxicity against these cancer cells while sparing normal cells .

Analgesic and Anti-inflammatory Activity

In vivo studies have demonstrated that thiazolo[4,5-d]pyridazine derivatives possess analgesic and anti-inflammatory properties. These effects were assessed using models such as the hot plate test and acetic acid-induced writhing model. Compounds similar to this compound have shown promising results in reducing pain responses and inflammation markers in animal models .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[4,5-d]pyridazine derivatives is closely linked to their structural features. Modifications in substituents can significantly influence their binding affinity and selectivity towards biological targets. For instance:

  • Chlorobenzyl Substituent : Enhances antimicrobial activity.
  • Thiophene Moiety : Contributes to anticancer properties through interactions with cellular targets.

The interplay between these structural components suggests that further optimization could yield more potent derivatives.

Case Studies

  • Antimicrobial Evaluation : A study comparing various thiazolo[4,5-d]pyridazine derivatives highlighted the superior activity of compounds containing electron-withdrawing groups compared to those with electron-donating groups. Specifically, compound variants showed enhanced activity against Mycobacterium smegmatis with MIC values significantly lower than standard antibiotics like Rifampicin .
  • Cytotoxicity Assessment : In a detailed analysis of several thiazolopyridine derivatives, compound 3g demonstrated remarkable cytotoxicity against multiple cancer cell lines with an IC50 value indicating strong potential for further development as an anticancer agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties. The structural features of 5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazolo[4,5-d]pyridazine derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of the thiophene ring enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacterial strains. Studies have shown that modifications in substituents can lead to improved antimicrobial potency, suggesting a structure-activity relationship worthy of further exploration.

Anticancer Properties

The anticancer potential of this compound has been documented in several studies. The compound's mechanism of action typically involves inhibition of specific enzymes or receptors associated with cancer cell proliferation. For instance, it may interact with DNA topoisomerases or kinases that are crucial for cancer cell survival and replication. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast and colorectal cancers, indicating its potential as a chemotherapeutic agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves cyclocondensation reactions under specific conditions. For example, one method includes using 4-thiazolidinones and hydrazones in acidic media to yield the desired thiazolo[4,5-d]pyridazine derivatives. Optimizing reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
14-thiazolidinones + hydrazonesAcidic conditions (e.g., acetic acid)Thiazolo[4,5-d]pyridazine derivative
2Chlorobenzyl derivativesHigh-pressure conditionsTarget compound

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. Variations in substituents can significantly influence biological activity and selectivity towards specific targets.

Table 2: Structure-Activity Relationships

SubstituentBiological ActivityNotes
ChlorobenzylEnhanced cytotoxicityImproves membrane permeability
ThiopheneAntimicrobial effectsContributes to bioactivity

Future Directions and Research Opportunities

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo testing to confirm efficacy and safety profiles.
  • Modification of chemical structure to enhance selectivity and reduce side effects.
  • Exploration of combination therapies with existing anticancer agents to improve treatment outcomes.

Comparación Con Compuestos Similares

Substituent Variations at Position 2

The methyl group at position 2 in the target compound contrasts with other substituents in analogs:

Compound Position 2 Substituent Key Properties/Activities Reference
Target Compound Methyl Likely higher lipophilicity
2-Morpholino-7-(thiophen-2-yl) analog Morpholino Improved solubility (polar group)
2-Pyrrolidinyl-7-phenyl analog Pyrrolidinyl Enhanced analgesic activity
2-Piperidinyl-7-(thiophen-2-yl) analog Piperidinyl Moderate antiviral activity

Analysis :

  • Methyl groups (target) may enhance membrane permeability but reduce hydrogen-bonding capacity compared to morpholino or pyrrolidinyl groups .
  • Pyrrolidinyl derivatives (e.g., 7-(2-furyl)-2-pyrrolidin-1-yl analogs) exhibit stronger analgesic effects, suggesting electron-donating groups at position 2 synergize with position 5 substituents .
Substituent Variations at Position 5

The 2-chlorobenzyl group distinguishes the target from related compounds:

Compound Position 5 Substituent Biological Activity Reference
Target Compound 2-Chlorobenzyl Underexplored (structural analog)
5-(2-Chloro-6-fluorobenzyl) analog 2-Chloro-6-fluorobenzyl Potential CNS targeting (fluorine)
5-(4-Chlorophenyl)thieno[2,3-d]pyridazin 4-Chlorophenyl Anticancer activity
5-(3-(4-Fluorophenyl)piperidinyl) analog Fluorophenyl-piperidinyl NPY2 receptor modulation

Analysis :

  • Fluorine introduction (e.g., 2-chloro-6-fluorobenzyl) could enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Substituent Variations at Position 7

The thiophen-2-yl group at position 7 is compared to other aryl substituents:

Compound Position 7 Substituent Activity/Property Reference
Target Compound Thiophen-2-yl Potential antiviral/analgesic
7-Phenyl analog Phenyl Moderate analgesic activity
7-(2-Furyl) analog 2-Furyl High analgesic activity
7-Methyl-2-phenyl analog Methyl Anticancer activity (IC₅₀: 8–12 µM)

Analysis :

  • Thiophen-2-yl’s sulfur atom may engage in hydrophobic interactions or coordinate metal ions, differing from phenyl’s pure aromaticity or furyl’s oxygen-based polarity .
  • 7-(2-Furyl) analogs show superior analgesia, suggesting electron-rich heterocycles at position 7 enhance activity in pain models .

Key Findings :

  • The target compound’s 2-methyl and thiophen-2-yl groups may balance lipophilicity and target engagement, but its activity profile remains less characterized compared to morpholino or pyrrolidinyl analogs .
  • Analgesic efficacy is maximized with electron-donating groups (e.g., pyrrolidinyl) and furyl/thienyl at position 7 .
Physicochemical and Pharmacokinetic Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility Reference
Target Compound ~350 3.2 Low (hydrophobic)
2-Morpholino-7-(thiophen-2-yl) analog 318.42 2.8 Moderate
7-Phenyl-2-pyrrolidinyl analog 298.37 3.5 Low

Analysis :

  • Morpholino-substituted analogs strike a balance between solubility and lipophilicity, making them more druggable .

Métodos De Preparación

Preparation of Methyl 3-Chloro-2,4-Dioxo-4-(Thiophen-2-yl)Butanoate

The synthesis begins with the condensation of 2-acetylthiophene 1 (1.0 eq) with ethyl oxalate 2 (1.2 eq) in the presence of sodium methoxide (0.1 eq) in anhydrous methanol. This yields methyl 2,4-dioxo-4-(thiophen-2-yl)butanoate 3 as a yellow solid (72–78% yield). Subsequent chlorination with sulfuryl chloride (1.5 eq) in dry chloroform at 60°C for 3 hours furnishes methyl 3-chloro-2,4-dioxo-4-(thiophen-2-yl)butanoate 4 (89% yield), a critical electrophilic intermediate.

Table 1. Optimization of Chlorination Conditions for Intermediate 4

Parameter Tested Range Optimal Condition
Temperature (°C) 40–80 60
SO₂Cl₂ (eq) 1.0–2.0 1.5
Reaction Time (h) 2–6 3
Solvent CHCl₃, DCM, Et₂O CHCl₃

Synthesis of Thiazole Intermediate

Methyl 3-chloro-2,4-dioxo-4-(thiophen-2-yl)butanoate 4 reacts with methyl carbothioamide 5 (1.1 eq) in refluxing methanol (4 hours) to form methyl 5-(thiophen-2-yl)-2-methylthiazole-4-carboxylate 6 (81% yield). This step exploits the Ganch reaction, where the carbothioamide’s sulfur nucleophile attacks the α-chloro carbonyl of 4 , followed by cyclodehydration.

Cyclization to Form Thiazolo[4,5-d]Pyridazin-4(5H)-one Core

Intermediate 6 undergoes cyclization with hydrazine hydrate (2.0 eq) in ethanol under reflux (4 hours), yielding 2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one 7 (85% yield). The reaction proceeds via hydrazine-mediated nucleophilic attack at the ester carbonyl, followed by ring closure and aromatization.

Critical Note : Excess hydrazine (≥2.0 eq) is essential to suppress side reactions, as lower equivalents led to incomplete cyclization (≤60% yield in preliminary trials).

N-Alkylation at Position 5 with 2-Chlorobenzyl Group

The free NH at position 5 of 7 is alkylated using 2-chlorobenzyl chloride 8 (1.2 eq) in the presence of potassium carbonate (2.0 eq) in dry DMF at 80°C for 6 hours. This affords the target compound 9 in 76% yield after recrystallization from ethanol-DMF (1:1). Alternative bases (e.g., NaH, Cs₂CO₃) reduced yields due to competing hydrolysis or over-alkylation.

Table 2. Alkylation Optimization for Compound 9

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 80 76
NaH THF 60 58
Cs₂CO₃ Acetone 50 63

Characterization and Analytical Data

The final product 9 was characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-6), 7.85 (d, J = 3.6 Hz, 1H, thiophene), 7.45–7.38 (m, 4H, aryl-H), 5.32 (s, 2H, CH₂), 2.71 (s, 3H, CH₃).
  • LC-MS (ESI+): m/z 428.1 [M+H]⁺.
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

These data align with expectations for the target structure and match spectral patterns of related thiazolo[4,5-d]pyridazinones.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.